molecular formula C9H13Cl2N3 B6173802 (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2503155-57-3

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Katalognummer B6173802
CAS-Nummer: 2503155-57-3
Molekulargewicht: 234.1
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly known as GBR 12909, is a potent, selective dopamine reuptake inhibitor (DRI) developed by GlaxoSmithKline in the early 1990s. GBR 12909 is a member of the benzodiazepine family of drugs and is structurally related to other DRI drugs such as methylphenidate (Ritalin) and bupropion (Wellbutrin). GBR 12909 has been studied for its potential use in the treatment of a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.

Wissenschaftliche Forschungsanwendungen

GBR 12909 has been studied extensively in pre-clinical and clinical studies for its potential therapeutic effects. In pre-clinical studies, GBR 12909 has been shown to improve cognitive performance in animal models of ADHD and depression. In clinical studies, GBR 12909 has been shown to reduce symptoms of ADHD in children and adolescents, as well as reduce symptoms of depression in adults. GBR 12909 has also been studied for its potential use in the treatment of Parkinson's disease, drug addiction, and schizophrenia.

Wirkmechanismus

GBR 12909 is a (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, meaning that it blocks the reuptake of dopamine into the presynaptic neuron. This causes an increase in extracellular dopamine levels, which results in increased activity in dopamine-sensitive neurons. GBR 12909 is also thought to have an effect on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of GBR 12909 are largely dependent on the dose and duration of administration. At low doses, GBR 12909 has been shown to increase dopamine levels in the brain and improve cognitive performance in animal models. At higher doses, GBR 12909 has been associated with increased levels of norepinephrine and serotonin, as well as increased activity in dopamine-sensitive neurons.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using GBR 12909 in lab experiments is its selectivity for dopamine reuptake inhibition. This makes it an ideal tool for studying the effects of dopamine on various behaviors and physiological processes. The main limitation of GBR 12909 is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

Zukünftige Richtungen

There are a number of potential future directions for research on GBR 12909. These include further investigation of its potential therapeutic applications, such as its use in the treatment of ADHD, depression, and Parkinson's disease. Additionally, research on the long-term effects of GBR 12909 could provide important insight into its safety and efficacy. Other potential future directions include research into the potential use of GBR 12909 in combination with other drugs, or its use in the treatment of other neurological and psychiatric disorders.

Synthesemethoden

GBR 12909 is synthesized using a simple two-step reaction using commercially available starting materials. The first step involves the reaction of 1-benzyl-3-methylimidazolium chloride with 1-chloro-2-propanol to produce the imidazolium salt. This is then reacted with 1-amino-2-propanol to produce GBR 12909.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-1,3-benzodiazole", "Ethylene oxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2-Amino-1,3-benzodiazole is reacted with ethylene oxide in the presence of sodium hydroxide to form (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 2: The resulting amine is dissolved in diethyl ether and treated with hydrochloric acid to form the dihydrochloride salt of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 3: The dihydrochloride salt is dissolved in methanol and treated with sodium hydroxide to form the free base of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 4: The free base is dissolved in hydrochloric acid and the dihydrochloride salt of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is formed by addition of hydrochloric acid." ] }

CAS-Nummer

2503155-57-3

Produktname

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Molekularformel

C9H13Cl2N3

Molekulargewicht

234.1

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.